REACTION_SMILES
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[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH2:7][OH:8])[CH2:9][CH3:10].[S:11]([Cl:12])([Cl:13])=[O:14].[cH:15]1[cH:16][cH:17][n:18][cH:19][cH:20]1>>[CH3:1][C:2]([C:3](=[O:4])[O:5][CH3:6])([CH2:7][Cl:13])[CH2:9][CH3:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(CO)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCC(C)(CCl)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |